An In-depth Technical Guide to 2,3,5,6-Tetramethylphenylboronic Acid
An In-depth Technical Guide to 2,3,5,6-Tetramethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetramethylphenylboronic acid, also known as durylboronic acid, is a specialized organoboron compound that serves as a valuable building block in organic synthesis. Its unique structural features, particularly the sterically hindered phenyl ring, impart distinct reactivity and properties that are of significant interest in the development of novel pharmaceuticals and complex organic molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, safety and handling, a representative synthesis protocol, and its applications in organic chemistry, with a focus on its role in drug discovery.
Core Properties of 2,3,5,6-Tetramethylphenylboronic Acid
This section summarizes the key physical and chemical properties of 2,3,5,6-tetramethylphenylboronic acid.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅BO₂ | [1][2] |
| Molecular Weight | 178.04 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 145-148 °C | |
| Solubility | Soluble in organic solvents such as tetrahydrofuran (THF) and diethyl ether. | |
| InChI Key | BCMVUEOVWMZJBS-UHFFFAOYSA-N | |
| SMILES | CC1=C(C(=CC=C1C)C)B(O)O |
Safety and Handling
Hazard Identification:
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May cause skin irritation.
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May cause serious eye irritation.
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May cause respiratory irritation.
Recommended Precautions:
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety goggles. In case of dust formation, a respirator is recommended.
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Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.
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Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and moisture.
Synthesis and Reactions
Representative Synthesis of a Sterically Hindered Arylboronic Acid
A specific, detailed experimental protocol for the synthesis of 2,3,5,6-tetramethylphenylboronic acid is not widely published. However, a common and effective method for the synthesis of sterically hindered arylboronic acids, such as the closely related 2,4,6-trimethylphenylboronic acid, involves the reaction of the corresponding Grignard reagent with a trialkyl borate followed by acidic workup. The following is a representative protocol that can be adapted for the synthesis of 2,3,5,6-tetramethylphenylboronic acid from 1-bromo-2,3,5,6-tetramethylbenzene.[3]
Experimental Protocol: Synthesis of a Sterically Hindered Arylboronic Acid
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Grignard Reagent Formation:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
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Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
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Slowly add a solution of 1-bromo-2,3,5,6-tetramethylbenzene (1.0 equivalent) in anhydrous THF via the dropping funnel. A small crystal of iodine can be added to initiate the reaction if necessary.
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Once the Grignard reaction has initiated (indicated by a color change and gentle reflux), continue the addition of the aryl bromide solution at a rate that maintains a gentle reflux.
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After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure complete formation of the Grignard reagent.
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Borylation:
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Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of triisopropyl borate (1.5 - 2.0 equivalents) in anhydrous THF via the dropping funnel, maintaining the temperature below -60 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Hydrolysis and Workup:
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Cool the reaction mixture to 0 °C in an ice bath.
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Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) or aqueous ammonium chloride.
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Stir the mixture vigorously for 1-2 hours.
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Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification:
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The crude 2,3,5,6-tetramethylphenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
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Caption: A logical workflow for the synthesis of 2,3,5,6-tetramethylphenylboronic acid.
Suzuki-Miyaura Cross-Coupling Reaction
2,3,5,6-Tetramethylphenylboronic acid is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The steric hindrance provided by the four methyl groups on the phenyl ring can influence the reaction conditions required for efficient coupling.
General Experimental Protocol: Suzuki-Miyaura Coupling
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Reaction Setup:
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In a reaction vessel, combine the aryl or vinyl halide (1.0 equivalent), 2,3,5,6-tetramethylphenylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
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Add a suitable solvent or solvent mixture (e.g., toluene, dioxane, DMF, and/or water). The choice of solvent and base is crucial and often needs to be optimized for specific substrates.
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Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes, or by using the freeze-pump-thaw method.
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Reaction Execution:
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Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup and Purification:
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After the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties, which allow them to act as versatile intermediates and pharmacophores. While specific drug development programs utilizing 2,3,5,6-tetramethylphenylboronic acid are not extensively documented in publicly available literature, its structural motifs are relevant to the design of new therapeutic agents. One source has categorized this compound as having potential anticonvulsant properties.[1]
The sterically hindered nature of the 2,3,5,6-tetramethylphenyl group can be exploited to:
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Fine-tune steric interactions with biological targets, potentially leading to increased selectivity and potency of a drug candidate.
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Improve metabolic stability by blocking sites of enzymatic oxidation on the aromatic ring.
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Modulate the physicochemical properties of a molecule, such as its solubility and lipophilicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
The primary application of 2,3,5,6-tetramethylphenylboronic acid in drug discovery is as a crucial building block in the synthesis of complex organic molecules via Suzuki-Miyaura coupling. This reaction enables the efficient construction of biaryl and heteroaryl structures, which are common scaffolds in a wide range of pharmaceuticals.
Conclusion
2,3,5,6-Tetramethylphenylboronic acid is a valuable and specialized reagent in organic synthesis. Its well-defined properties and predictable reactivity in cross-coupling reactions make it an important tool for researchers in academia and the pharmaceutical industry. The ability to introduce a sterically demanding tetramethylphenyl group with high precision opens up avenues for the synthesis of novel compounds with tailored properties for various applications, particularly in the quest for new and more effective therapeutic agents. As the field of drug discovery continues to evolve, the demand for unique and versatile building blocks like 2,3,5,6-tetramethylphenylboronic acid is expected to grow.
